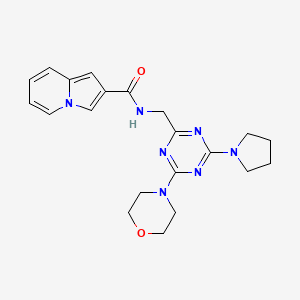

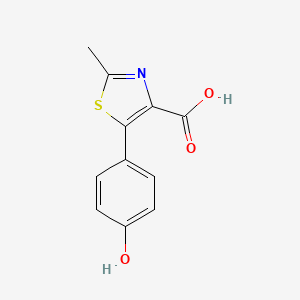

5-(4-羟基苯基)-2-甲基-1,3-噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It’s used as a reagent in the acylation of phenols and amines . It’s also used for the fluorometric determination of oxidative enzymes .

Synthesis Analysis

5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .Molecular Structure Analysis

The molecular formula for 5-(4-Hydroxyphenyl)pentanoic acid is C11H14O3. Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis

The synthesis of 5-(4-Hydroxyphenyl)hydantoin involves a reaction of phenol with glyoxylic acid and urea under acidic conditions . The reaction mechanism was examined using possible intermediates glyoxylurea, allantoin, and β-hydroxymandelic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its structure. For example, 4-Hydroxyphenylacetic acid is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .科学研究应用

药物递送系统

该化合物在水凝胶基药物递送系统的开发中具有潜力。 水凝胶是由交联聚合物组成的网络,能够容纳大量的水,使其成为控制药物释放的理想选择 。将“EN300-7355436”掺入水凝胶中可以提高其生物相容性和在递送治疗剂方面的有效性。

组织工程

在组织工程领域,“EN300-7355436”可用于创建支持细胞生长和组织形成的支架 。这些支架可以模拟细胞外基质,为细胞增殖和分化提供有利的环境。

抗真菌应用

“EN300-7355436”显示出有希望的抗真菌活性。 它可以配制成纳米海绵水凝胶,以控制皮肤真菌疾病,为传统的抗真菌治疗提供另一种选择 .

生物医学植入物

该化合物的特性可用于创建生物医学植入物。 其生物相容性和稳定性使其适合长期植入,不会产生不良反应 .

基因治疗

在基因治疗中,“EN300-7355436”可用于将质粒DNA、siRNA或mRNA等遗传物质封装在水凝胶中,保护它们免受降解并允许控制释放 .

抗氧化和降脂活性

“EN300-7355436”有可能表现出抗氧化和降脂活性。 该化合物的衍生物已被证明可以降低高脂血症大鼠的三酰甘油和总胆固醇,表明它可用于管理心血管疾病 .

安全和危害

作用机制

Target of Action

The primary target of 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, also known as EN300-7355436, is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine .

Biochemical Pathways

The action of EN300-7355436 affects the catabolism of tyrosine, a process in which HPPD plays a crucial role . By interacting with HPPD, EN300-7355436 can potentially influence the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the catabolism of tyrosine .

属性

IUPAC Name |

5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-12-9(11(14)15)10(16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCZXHCAVHWMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1510664-05-7 |

Source

|

| Record name | 5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)

![(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2580266.png)

![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580269.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2580270.png)

![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B2580282.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)